molecular formula C6H11Br B6238203 rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane, Mixture of diastereomers CAS No. 659742-17-3

rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane, Mixture of diastereomers

Cat. No. B6238203
CAS RN: 659742-17-3
M. Wt: 163.1
InChI Key:
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Description

Diastereomers are a type of stereoisomer . Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms (constitution), but differ in the three-dimensional orientations of their atoms in space . Diastereomers are stereoisomers that are not mirror images of each other . For example, if a molecule has two chiral centers, it can have up to four stereoisomers (2^n, where n is the number of chiral centers). These stereoisomers can be either enantiomers (mirror images) or diastereomers (non-mirror images) .


Synthesis Analysis

The synthesis of diastereomers often involves reactions that form new chiral centers. For example, the addition of a reagent to an alkene substrate can produce two new chiral centers, resulting in the formation of diastereomers . The reaction proceeds via diastereomeric transition states, which have different energy barriers and thus form products at different rates .


Molecular Structure Analysis

Diastereomers differ in the configuration of at least one (but not all) of the chiral centers present in the molecule . This results in molecules that have different spatial arrangements .


Chemical Reactions Analysis

Diastereomers can exhibit quite different chemical reactivity . This is because they are different compounds with different physical and chemical properties .


Physical And Chemical Properties Analysis

Diastereomers can have quite different physical and chemical properties from one another . This is important as it allows them to be separated . They have different physical properties and different chemical/biological properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane involves the addition of a bromomethyl group to a cyclopropane ring. This can be achieved through a substitution reaction using a suitable starting material.", "Starting Materials": [ "2,3-dimethylcyclopropane", "Bromomethane", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethylcyclopropane in diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add a solution of sodium hydroxide in water to the cooled solution while stirring.", "Step 3: Add bromomethane dropwise to the reaction mixture while maintaining the temperature at 0°C.", "Step 4: Stir the reaction mixture at 0°C for 2 hours.", "Step 5: Allow the reaction mixture to warm up to room temperature and stir for an additional 2 hours.", "Step 6: Extract the product with diethyl ether and wash the organic layer with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 8: Purify the crude product by column chromatography to obtain rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane as a mixture of diastereomers." ] }

CAS RN

659742-17-3

Product Name

rac-(2R,3R)-1-(bromomethyl)-2,3-dimethylcyclopropane, Mixture of diastereomers

Molecular Formula

C6H11Br

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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